4-(3-Nitrophenoxy)piperidine hydrochloride
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Overview
Description
4-(3-Nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol. It is primarily used in research settings and is known for its high purity, typically around 95%. This compound is a piperidine derivative, which makes it a valuable building block in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 3-nitrophenol with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(3-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives with modified functional groups that can be further utilized in chemical syntheses.
Scientific Research Applications
4-(3-Nitrophenoxy)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of stable hydrogen-bonded complexes and as a building block for more complex molecules.
Biology: The compound is explored for its potential bioactivities, including cytotoxicity and carbonic anhydrase inhibitory activities.
Medicine: Research has shown its potential as an aspartic protease inhibitor, particularly against Plasmodium falciparum, the parasite responsible for malaria.
Industry: It is used in the development of new antioxidants, contrast agents, and radical polymerizers due to its paramagnetic nature.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, the nitro group in the benzene ring plays a significant role in inhibiting plasmepsin-II, a key enzyme in the life cycle of the malaria-causing parasite. This inhibition disrupts the parasite’s ability to process hemoglobin, ultimately leading to its death.
Comparison with Similar Compounds
4-(3-Nitrophenoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-(4-Nitrophenoxy)piperidine hydrochloride: Similar in structure but with the nitro group positioned differently on the benzene ring.
3-Nitrophenyl 4-piperidyl ether: Another related compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
4-(3-nitrophenoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNVAZLSQUKSQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625505 |
Source
|
Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125043-83-6 |
Source
|
Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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